

Application Notes and Protocols for PI3K-IN-31 in High-Throughput Screening

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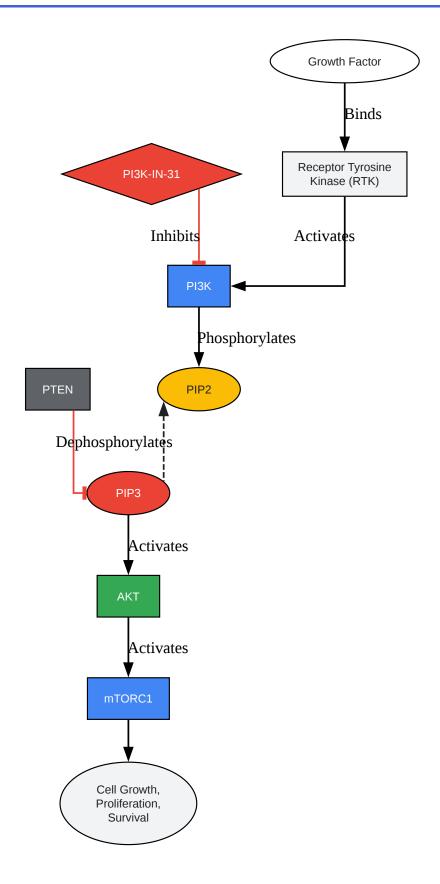
Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in various human cancers, making it a prime target for the development of novel anticancer therapeutics.
[2][3] PI3K-IN-31 is a potent and selective inhibitor of the PI3K pathway, designed for use in cancer research and drug discovery. These application notes provide detailed protocols for the use of PI3K-IN-31 in high-throughput screening (HTS) campaigns to identify and characterize modulators of PI3K activity.

Mechanism of Action

PI3K enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits downstream effectors, most notably the serine/threonine kinase AKT, to the cell membrane, leading to their activation and the propagation of signaling cascades that promote cell survival and growth.[4][5] **PI3K-IN-31** is a small molecule inhibitor that targets the ATP-binding pocket of PI3K, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K-IN-31.



High-Throughput Screening (HTS) Application

PI3K-IN-31 is well-suited as a reference compound in HTS campaigns designed to discover novel PI3K inhibitors. Its primary application is in biochemical assays that measure the enzymatic activity of PI3K isoforms. A typical HTS workflow involves a primary screen of a large compound library, followed by confirmation of hits, dose-response studies, and secondary assays to determine selectivity and mechanism of action.



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Caption: A typical high-throughput screening workflow for PI3K inhibitors.

Data Presentation

Quantitative data from HTS assays should be organized for clear interpretation and comparison.

Table 1: Assay Performance Metrics

Parameter	Value	Interpretation
Z'-Factor	0.85	An excellent assay with a large separation between positive and negative controls, suitable for HTS.[6]
Signal-to-Background	15	A robust assay with a strong signal window.
CV (%) of Controls	< 5%	Low variability in control wells, indicating high precision.

Table 2: Potency of PI3K-IN-31 against PI3K Isoforms



PI3K Isoform	IC50 (nM)
ΡΙ3Κα	5.2
РІЗКβ	58.7
ΡΙ3Κδ	125.4
РІЗКу	250.1

Table 3: Selectivity Profile of PI3K-IN-31

Kinase Target	% Inhibition @ 1 μM
ΡΙ3Κα	98%
mTOR	15%
AKT1	5%
PDK1	< 2%
EGFR	< 1%

Experimental Protocols Protocol 1. Primary UTS using ADD Claim

Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure PI3K activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]

Materials:

- PI3K-IN-31 (or test compounds)
- Recombinant human PI3Kα enzyme
- PIP2:PS lipid substrate vesicles
- ATP



- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white, low-volume assay plates
- Plate reader with luminescence detection capabilities

Procedure:

- · Compound Plating:
 - Prepare serial dilutions of PI3K-IN-31 and test compounds in DMSO.
 - Using an acoustic dispenser, transfer 25 nL of each compound solution to the appropriate wells of a 384-well assay plate.
 - For controls, dispense 25 nL of DMSO (for 100% activity) and 25 nL of a known potent inhibitor (for 0% activity).
- Enzyme and Substrate Preparation:
 - Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[9]
 - Dilute the PI3Kα enzyme and PIP2:PS substrate in the reaction buffer to a 2X final concentration.
- Kinase Reaction:
 - Add 2.5 μL of the enzyme/substrate mix to each well of the assay plate.
 - Incubate for 15 minutes at room temperature to allow for compound binding.
 - $\circ~$ Initiate the kinase reaction by adding 2.5 μL of 2X ATP solution (final concentration, e.g., 10 $\mu M).$
 - Incubate for 60 minutes at room temperature.
- ADP Detection:



- Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percent inhibition for each compound relative to the DMSO and highinhibition controls.

Protocol 2: Secondary Assay using HTRF® PI3-Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for confirming hits and determining IC50 values.[10][11]

Materials:

- PI3K-IN-31 (or hit compounds)
- Recombinant human PI3Kα enzyme
- Biotinylated-PIP2 substrate
- ATP
- HTRF® PI3-Kinase Assay Kit (Cisbio) containing Eu3+-cryptate labeled anti-GST antibody and d2-labeled streptavidin.
- 384-well black, low-volume assay plates



• HTRF®-compatible plate reader

Procedure:

- Compound Plating:
 - Prepare 10-point, 3-fold serial dilutions of PI3K-IN-31 or hit compounds in DMSO.
 - Transfer 50 nL of each dilution to the appropriate wells of a 384-well assay plate. Include DMSO-only (0% inhibition) and a saturating concentration of a control inhibitor (100% inhibition) as controls.
- Kinase Reaction:
 - Prepare a 4X enzyme solution by diluting PI3Kα in kinase buffer.
 - Prepare a 4X substrate/ATP mix containing biotinylated-PIP2 and ATP in kinase buffer.
 - Add 5 μL of the 4X enzyme solution to each well and incubate for 15 minutes at room temperature.
 - Start the reaction by adding 5 μL of the 4X substrate/ATP mix.
 - Incubate for 60 minutes at room temperature.
- Detection:
 - Prepare the HTRF® detection mix containing the Eu3+-cryptate labeled anti-GST antibody and d2-labeled streptavidin in detection buffer.
 - Add 10 μL of the detection mix to each well to stop the reaction.
 - Incubate for 60 minutes to 2 hours at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.



- Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
- Plot the HTRF® ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

PI3K-IN-31 is a valuable tool for studying the PI3K signaling pathway. The provided protocols for the ADP-Glo™ and HTRF® assays offer robust and reliable methods for high-throughput screening and inhibitor characterization. These assays are characterized by high signal-to-background ratios and excellent Z'-factor values, ensuring high-quality data for drug discovery programs targeting PI3K.

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